molecular formula C7H3F3O B150659 3,4,5-Trifluorobenzaldehyde CAS No. 132123-54-7

3,4,5-Trifluorobenzaldehyde

Cat. No. B150659
Key on ui cas rn: 132123-54-7
M. Wt: 160.09 g/mol
InChI Key: NLAVHUUABUFSIG-UHFFFAOYSA-N
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Patent
US08648116B2

Procedure details

To a cooled (−5° C.) solution of 3,4,5-trifluorobenzaldehyde (7.0 g, 43.75 mmol) in a mixture (50 ml, 9:1) of THF and water NaBH4 (1.662 g, 43.75 mmol) was slowly added in portions over a period of 30 min. The reaction mixture was allowed to attain room temperature over a period of 2 h and carefully poured into ice-cold dil HCl (200 ml, IN). The oily layer was extracted into CH2Cl2 (250 ml) and the organic layer washed with water (200 ml), dried (MgSO4) and evaporated. The crude product (7.08 g, quantitative) obtained was taken forward without further purification.
Quantity
7 g
Type
reactant
Reaction Step One
Name
water NaBH4
Quantity
1.662 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=[O:6].O.[BH4-].[Na+]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:7]=[C:8]([F:11])[C:9]=1[F:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F
Name
water NaBH4
Quantity
1.662 g
Type
reactant
Smiles
O.[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added in portions over a period of 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The oily layer was extracted into CH2Cl2 (250 ml)
WASH
Type
WASH
Details
the organic layer washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.08 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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